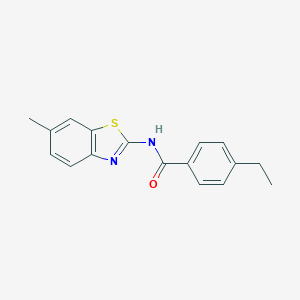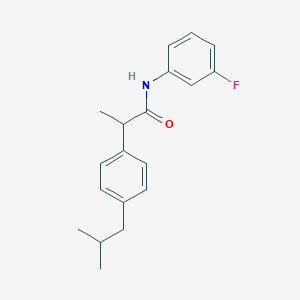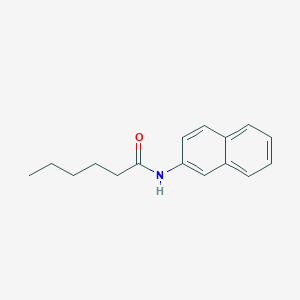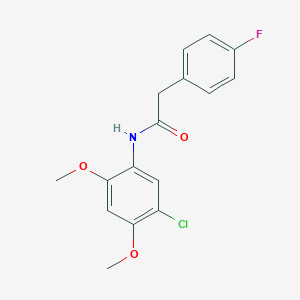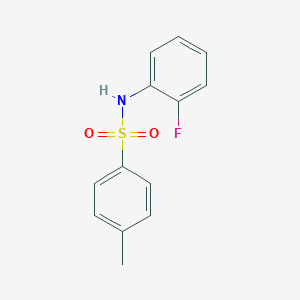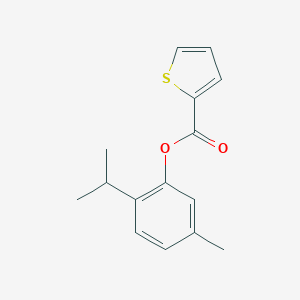
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential for a variety of diseases, including diabetes, cancer, and cardiovascular disease.
Wirkmechanismus
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide activates AMPK by binding to the allosteric site on the γ-subunit of the enzyme. This leads to conformational changes in the enzyme that increase its activity and promote the phosphorylation of downstream targets involved in energy metabolism and cellular homeostasis. 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has been shown to be more potent than other AMPK activators, such as AICAR and metformin, and has a unique mechanism of action that makes it a valuable tool for studying the role of AMPK in cellular signaling.
Biochemical and Physiological Effects:
Activation of AMPK by 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has a variety of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and energy metabolism. 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide also inhibits gluconeogenesis in the liver and promotes glucose uptake in pancreatic β-cells, leading to improved glucose homeostasis. In addition, 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has been shown to have anti-inflammatory effects and to protect against oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has several advantages for use in lab experiments. It is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular signaling. It is also stable and can be easily synthesized in large quantities. However, 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has some limitations for lab experiments. It is relatively expensive compared to other AMPK activators, and its mechanism of action is not fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide. Another area of interest is the investigation of the role of AMPK in cancer and the potential use of AMPK activators as anti-cancer agents. In addition, further research is needed to fully understand the mechanism of action of 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide and its effects on cellular signaling pathways.
Synthesemethoden
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with tert-butylamine to form 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide. The synthesis of 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has been optimized to improve yield and purity, and several variations of the synthesis have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, making it a promising candidate for the treatment of diabetes. 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy, suggesting that it may have potential as an anti-cancer agent. In addition, 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has been shown to have cardioprotective effects and may have potential for the treatment of cardiovascular disease.
Eigenschaften
Molekularformel |
C17H17Cl2NO |
|---|---|
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-15-9-8-13(18)10-14(15)19/h4-10H,1-3H3,(H,20,21) |
InChI-Schlüssel |
BGBLLMJGERQPTH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




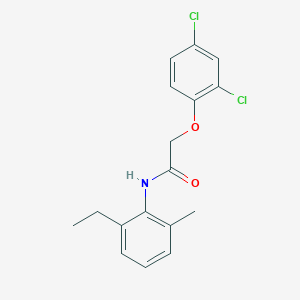
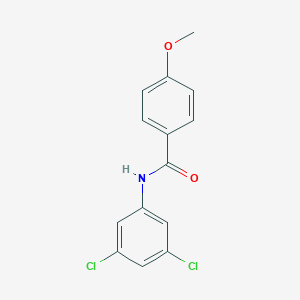
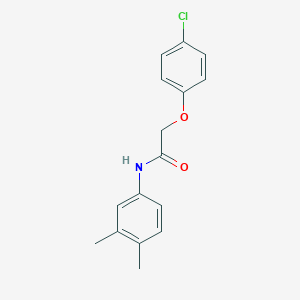
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
